Benzyl (4-aminocyclohexyl)carbamate hydrochloride chemical properties
Benzyl (4-aminocyclohexyl)carbamate hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a chemical compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a carbamate functional group, a cyclohexane scaffold, and a benzyl protecting group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carbamate moiety is a known pharmacophore in various approved drugs, and the cyclohexane ring provides a rigid scaffold that can be functionalized to explore chemical space in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, with a focus on the trans isomer.
Chemical and Physical Properties
The hydrochloride salt of Benzyl (4-aminocyclohexyl)carbamate is typically available as the trans isomer. The chemical and physical properties are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, other properties are reported for the free base, Benzyl (trans-4-aminocyclohexyl)carbamate.
| Property | Value | Source |
| Chemical Name | Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | [1] |
| CAS Number | 1217664-37-3 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [1][2] |
| Molecular Weight | 284.78 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | 2-8°C or -20°C for long-term storage | [1][2] |
Properties of the Free Base (Benzyl (trans-4-aminocyclohexyl)carbamate):
| Property | Value | Source |
| CAS Number | 149423-77-8 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Solid | [3] |
Synthesis and Purification
Proposed Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate
The synthesis can be achieved by reacting trans-1,4-diaminocyclohexane with benzyl chloroformate under basic conditions. The subsequent addition of hydrochloric acid would yield the desired hydrochloride salt.
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Caption: Proposed synthetic workflow for Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
Experimental Protocol
Materials:
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trans-1,4-Diaminocyclohexane
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Benzyl chloroformate (Cbz-Cl)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or another suitable aprotic solvent
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Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve trans-1,4-diaminocyclohexane (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane to the reaction mixture dropwise.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl (trans-4-aminocyclohexyl)carbamate.
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Purify the crude product by column chromatography on silica gel.
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Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (1 equivalent) to precipitate the hydrochloride salt.
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Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
Cis/Trans Isomerism
The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of Benzyl (4-aminocyclohexyl)carbamate. The compound can exist as both cis and trans isomers. The trans isomer, with the two substituents on opposite sides of the cyclohexane ring, is generally more thermodynamically stable. The separation of cis and trans isomers of diaminocyclohexane derivatives can often be achieved by fractional crystallization of their salts or by chromatographic techniques. It has been reported that the dihydrochloride salt of trans-1,2-diaminocyclohexane is less soluble in methanol than the cis-isomer, which can be exploited for separation[4]. A similar principle may be applicable to the 1,4-isomers.
Analytical Characterization
Detailed spectral data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and complex multiplets for the cyclohexyl protons. The protons attached to the nitrogen atoms will appear as broad signals.
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¹³C NMR: The carbon NMR spectrum should display peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate group, and the carbons of the cyclohexane ring.
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FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and carbamate groups (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₄H₂₀N₂O₂) upon ionization.
Biological Activity and Applications in Drug Discovery
The carbamate functional group is a key structural feature in many biologically active compounds. Carbamate derivatives have been extensively explored as inhibitors of cholinesterases, enzymes that play a crucial role in the nervous system. Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. The structural similarity of the carbamate moiety to acetylcholine allows these compounds to act as "pseudo-irreversible" inhibitors of cholinesterases[5][6].
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Caption: Potential mechanism of action as a cholinesterase inhibitor.
Given this, Benzyl (4-aminocyclohexyl)carbamate hydrochloride and its derivatives are attractive candidates for screening as potential treatments for neurodegenerative diseases.
Furthermore, the 4-aminocyclohexyl scaffold is a valuable component in the design of various therapeutic agents. For instance, derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as selective inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in cancer therapy[7]. This highlights the potential of using Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a starting material for the synthesis of novel kinase inhibitors and other targeted therapies.
Experimental Workflow in Drug Discovery
The utility of Benzyl (4-aminocyclohexyl)carbamate hydrochloride in a drug discovery workflow would typically involve its use as a scaffold for the generation of a library of diverse compounds.
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Caption: A typical drug discovery workflow utilizing the target compound.
Conclusion
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a valuable and versatile chemical intermediate for researchers in drug discovery and organic synthesis. While detailed characterization data in the public literature is sparse, its synthesis and properties can be reliably predicted based on well-established chemical principles. Its potential as a precursor for novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology, warrants further investigation. This guide provides a foundational understanding of its chemical properties and potential applications to aid researchers in their scientific endeavors.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
- 3. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
